
2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-5-(3,4,5-trimethoxyphenyl)oxazole (abbreviated as 2-AMTMO) is an organic compound that has been used in a variety of scientific applications. It is a member of the oxazole family, a class of compounds that are characterized by their nitrogen-oxygen heterocyclic ring structure. 2-AMTMO has been studied for its potential use in synthetic organic chemistry and biochemistry. In particular, its reactivity and properties have been investigated for the purpose of synthesizing novel compounds and studying the mechanisms of their biological activities.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Synthesis of Extended Oxazoles : Oxazole derivatives, including 2-(azidomethyl)oxazoles, serve as reactive scaffolds for synthetic elaboration. These compounds facilitate a range of substitution reactions, showcasing their versatility in organic synthesis (Patil & Luzzio, 2016).
Efficient Multistep Synthesis : A three-step protocol developed for producing 2-(azidomethyl)oxazoles from vinyl azides via continuous-flow process demonstrates their potential in streamlined chemical synthesis. This method highlights the utility of azido oxazoles as building blocks in organic chemistry (Rossa et al., 2018).
Biological and Pharmacological Potential
Antitubulin Agents : Oxazole derivatives, including those related to the query compound, have been evaluated for their antiproliferative activity against cancer cell lines. They act as antimitotic agents, interfering with microtubule formation, indicating their potential as cytotoxic drugs for cancer treatment (Romagnoli et al., 2017).
Antiproliferative Activity : Novel oxazole derivatives have shown significant antiproliferative activity in vitro, comparing favorably with known cytotoxic agents. These findings underscore the therapeutic potential of oxazole compounds in cancer treatment (Liu et al., 2009).
General Insights on Oxazoles
Versatile Biological Activities : Oxazoles are known for their wide range of biological activities, making them attractive targets for medicinal chemistry. Their ability to bind various enzymes and receptors due to their heterocyclic structure allows for diverse pharmacological applications (Zhang, Zhao, & Zhou, 2018).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-18-9-4-8(5-10(19-2)13(9)20-3)11-6-15-12(21-11)7-16-17-14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOACWJCFLSLYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

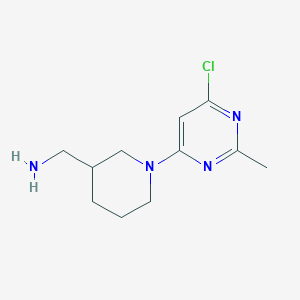
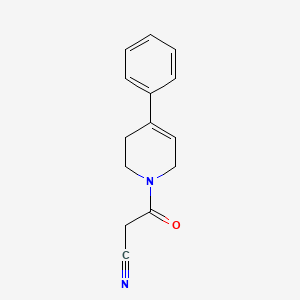
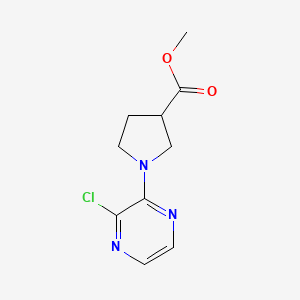
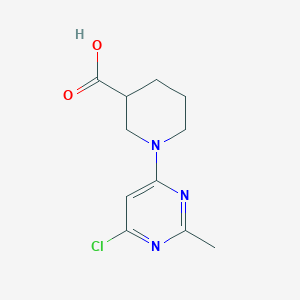

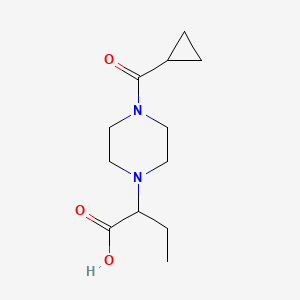

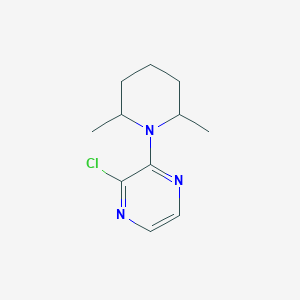
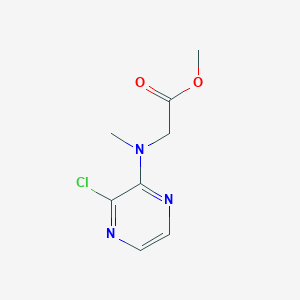



![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480123.png)